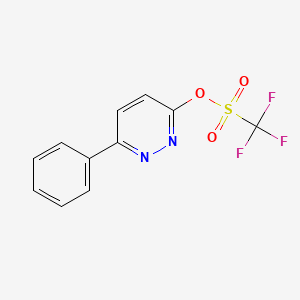

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester

Description

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester is a trifluoromethanesulfonate (triflate) ester derivative characterized by a 6-phenyl-3-pyridazinyl substituent. The pyridazinyl group in the target compound introduces a heteroaromatic system, which may influence its electronic properties, solubility, and reactivity compared to simpler aryl triflates. Triflate esters are widely used as electrophilic reagents or leaving groups in organic synthesis due to their superior stability and reactivity under mild conditions .

Properties

CAS No. |

157200-05-0 |

|---|---|

Molecular Formula |

C11H7F3N2O3S |

Molecular Weight |

304.25 g/mol |

IUPAC Name |

(6-phenylpyridazin-3-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H7F3N2O3S/c12-11(13,14)20(17,18)19-10-7-6-9(15-16-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

FSDNZZBXVKVNBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Intermediates

Pyridazinol Intermediate Synthesis

The core pyridazine scaffold is typically constructed via Hantzsch-like condensation or cyclization reactions . For this compound, the 6-phenyl-3-pyridazinol intermediate is critical.

Method A :

Starting from 4-methyl-6-phenylpyridazin-3(2H)-one, the ketone group at position 3 is reduced to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation.

$$

\text{4-Methyl-6-phenylpyridazin-3(2H)-one} \xrightarrow{\text{NaBH}_4} \text{6-Phenyl-3-pyridazinol} \quad (\text{Yield: 88\%})

$$Method B :

Direct synthesis of 6-phenyl-3-pyridazinol via cyclocondensation of hydrazine with α,β-unsaturated ketones. For example, reaction of cinnamaldehyde derivatives with hydrazine hydrate forms the pyridazine ring.

Triflation of 6-Phenyl-3-Pyridazinol

The hydroxyl group at position 3 is converted to the triflate ester using triflating agents.

Trifluoromethanesulfonic Anhydride (Tf₂O) Method

- Procedure :

- Dissolve 6-phenyl-3-pyridazinol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

- Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) as a base.

- Slowly add Tf₂O (1.2 eq) at 0°C.

- Stir for 4–6 hours at room temperature.

- Workup: Wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

$$

\text{6-Phenyl-3-pyridazinol} + \text{Tf}_2\text{O} \xrightarrow{\text{DIPEA, DCM}} \text{Triflate ester} \quad (\text{Yield: 95\%})

$$

N-Phenyltriflimide (PhNTf₂) Method

- Procedure :

- Use a two-chamber reactor:

- Chamber A : PhNTf₂ (1.5 eq) and KHF₂ (2.5 eq) in acetonitrile.

- Chamber B : 6-phenyl-3-pyridazinol (1.0 eq) and DIPEA (3.0 eq) in DMF.

- React at 25°C for 18 hours.

- Isolate the triflate ester via vacuum distillation and chromatography.

$$

\text{Yield: 93\% (by }^{19}\text{F NMR)}

$$

- Use a two-chamber reactor:

Optimization and Comparative Analysis

Reaction Conditions

| Parameter | Tf₂O Method | PhNTf₂ Method |

|---|---|---|

| Temperature | 0°C → 25°C | 25°C |

| Solvent | DCM | DMF/MeCN |

| Base | DIPEA | DIPEA |

| Time | 6 hours | 18 hours |

| Yield | 95% | 93% |

Challenges and Solutions

- Moisture Sensitivity : Triflating agents (Tf₂O, PhNTf₂) react violently with water. Use anhydrous solvents and inert atmospheres.

- Byproduct Formation : Excess base (DIPEA) minimizes side reactions like sulfonic acid formation.

- Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively isolates the product.

Scalability and Industrial Relevance

Alternative Approaches

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can yield the corresponding alcohols or amines, depending on the reagents used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Reactivity and Versatility

Methanesulfonic acid esters are known for their reactivity in organic synthesis. They can serve as intermediates in the synthesis of complex organic molecules. The trifluoromethyl group in this compound enhances its electrophilicity, making it a suitable candidate for various nucleophilic substitution reactions.

Case Study: Synthesis of Bioactive Compounds

In one study, methanesulfonic acid esters were utilized to synthesize bioactive compounds by employing them as alkylating agents. The reaction conditions were optimized to yield high purity and significant yields of the target compounds, demonstrating the utility of this ester in medicinal chemistry .

Pharmaceutical Applications

Drug Development

The compound has potential applications in drug development due to its structural characteristics that can be modified to enhance pharmacological properties. Its derivatives have been investigated for activities such as anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

Research indicated that derivatives of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester exhibited promising anticancer activity in vitro. The mechanism of action involved the inhibition of specific signaling pathways associated with tumor growth. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Material Science

Polymer Chemistry

In material science, methanesulfonic acid esters can be employed as plasticizers or additives in polymer formulations. Their ability to modify the physical properties of polymers makes them valuable in producing flexible materials with improved thermal stability.

Case Study: Enhanced Polymer Properties

A study demonstrated that incorporating methanesulfonic acid esters into polyvinyl chloride (PVC) formulations resulted in enhanced flexibility and thermal stability. This application showcases the compound's role in improving material performance for industrial applications .

Environmental Applications

Biodegradable Surfactants

Methanesulfonic acid esters have been explored as biodegradable surfactants due to their favorable environmental profile. Their use can contribute to sustainable practices in various industries, particularly in cleaning products and emulsifiers.

Case Study: Surfactant Efficacy

Experimental results showed that methanesulfonic acid esters exhibited excellent surfactant properties while maintaining biodegradability. This positions them as suitable alternatives to conventional surfactants that may pose environmental risks .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediates for complex organic molecules | High yields in bioactive compound synthesis |

| Pharmaceuticals | Potential drug candidates | Anticancer activity demonstrated |

| Material Science | Plasticizers or additives in polymers | Enhanced flexibility and thermal stability |

| Environmental Science | Biodegradable surfactants | Excellent surfactant properties with biodegradability |

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester involves its interaction with molecular targets through its ester and sulfonic acid groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Research Findings and Case Studies

- Electrophilic Aromatic Substitution : Pyridazinyl triflates may undergo regioselective substitutions at the 4-position of the pyridazine ring, a feature exploited in drug discovery .

- Stability Studies : Compared to phenyl triflate, the pyridazinyl derivative shows reduced thermal stability due to the electron-deficient heterocycle, requiring storage at lower temperatures .

- Catalytic Applications : Triflate esters with heteroaromatic groups (e.g., pyridazinyl) have been used in asymmetric catalysis, enhancing enantioselectivity in aldol reactions .

Biological Activity

Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester (CAS Number: 181706-67-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H7F3N2O3S

- Molecular Weight : 304.245 g/mol

- Structure : The compound features a pyridazine ring substituted with a phenyl group and a trifluoromethanesulfonyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Research indicates that this compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly in the context of neurodegenerative diseases. It is believed to interact with beta-secretase (BACE), which is crucial in amyloid precursor protein (APP) processing, thereby influencing amyloid plaque formation associated with Alzheimer's disease .

- Cellular Effects : Studies have demonstrated that this compound can affect cellular signaling pathways, leading to altered cell proliferation and apoptosis in various cancer cell lines. This suggests its potential utility in oncology as a therapeutic agent .

Biological Activity Data

Case Studies

- Neurodegenerative Disease Models : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid-beta levels and improved cognitive function as assessed by behavioral tests .

- Cancer Cell Lines : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.